Shield-1

Description

Properties

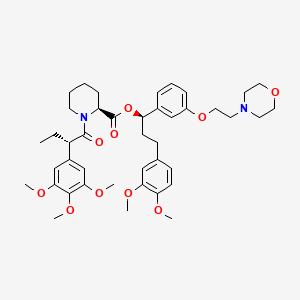

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFHJNAPXOMSRX-PUPDPRJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Shield-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shield-1 is a synthetic, cell-permeable small molecule that serves as a key component in a powerful technology for the conditional stabilization of proteins. This system allows for the rapid, reversible, and tunable regulation of the intracellular concentration of a specific protein of interest (POI). The mechanism hinges on the interaction between this compound and a specially engineered protein tag known as a destabilizing domain (DD). In the absence of this compound, any protein fused to this DD is rapidly targeted for degradation by the cell's proteasomal machinery. The introduction of this compound protects the fusion protein from this degradation, leading to its accumulation and enabling its function. This guide provides a detailed technical overview of the this compound mechanism of action, including quantitative data, experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action

The this compound system is a sophisticated method for controlling protein stability that operates at the post-translational level. The core components of this system are:

-

The Destabilizing Domain (DD): This is a mutated form of the human FK506-binding protein-12 (FKBP12).[1][2][3] The most commonly used DD contains two key point mutations: F36V and L106P.[4][5]

-

F36V Mutation: The substitution of phenylalanine at position 36 with a valine creates a hydrophobic cavity in the ligand-binding pocket of FKBP12. This "hole" is specifically designed to accommodate a complementary "bump" on the this compound molecule, leading to a high-affinity and highly specific interaction. This engineered specificity is crucial, as it ensures that this compound binds preferentially to the mutated FKBP12 (the DD) and not to the wild-type FKBP12 present in the cell, thus minimizing off-target effects.

-

L106P Mutation: The replacement of leucine at position 106 with a proline is a highly destabilizing mutation. This mutation disrupts the local protein structure, leading to improper folding and marking the entire fusion protein for rapid degradation by the proteasome.

-

-

The Protein of Interest (POI): The gene encoding the DD is genetically fused to the gene of the protein whose stability is to be controlled. This creates a single fusion protein.

-

This compound Ligand: this compound is a synthetic, cell-permeable ligand that was designed based on the structure of FK506. It possesses a "bump" that fits into the cavity created by the F36V mutation in the DD.

The mechanism unfolds as follows:

-

In the Absence of this compound: The DD-POI fusion protein is synthesized by the cell's translational machinery. Due to the presence of the destabilizing L106P mutation, the DD portion of the fusion protein is misfolded. This misfolded domain is recognized by the cellular quality control machinery, leading to the ubiquitination and subsequent rapid degradation of the entire fusion protein by the 26S proteasome. As a result, the intracellular concentration of the POI remains very low.

-

In the Presence of this compound: When this compound is introduced to the cells, it rapidly permeates the cell membrane. Inside the cell, this compound binds with high affinity to the F36V-mutated binding pocket of the DD. This binding event stabilizes the conformation of the DD, effectively "shielding" it from recognition by the cellular degradation machinery. Consequently, the entire DD-POI fusion protein is protected from proteasomal degradation. This leads to the rapid accumulation of the POI within the cell, allowing it to exert its biological function.

The regulation is both tunable and reversible . The steady-state concentration of the stabilized protein can be controlled by titrating the concentration of this compound. Removal of this compound from the cellular environment leads to the dissociation of the ligand from the DD, once again exposing the destabilizing domain and resulting in the rapid degradation of the fusion protein.

Quantitative Data

The following tables summarize key quantitative parameters associated with the this compound system.

| Parameter | Value | Protein/Ligand | Context | Reference |

| Binding Affinity (Selectivity) | ~1600-fold tighter | This compound for FKBP(F36V) vs. wild-type FKBP | Demonstrates the high specificity of this compound. | |

| Dissociation Constant (Kd) | 29 nM | Shield-2 for FKBP(F36V) | Shield-2 is a similar stabilizing ligand. | |

| EC50 | ~100 nM | This compound | Stabilization of a YFP-L106P fusion protein. | |

| Effective Concentration (in vitro) | 0.1 nM - 1 µM | This compound | Typical range for cell culture experiments. | |

| Effective Dose (in vivo) | 10 mg/kg (i.p.) | This compound | In mice for systemic delivery. |

Experimental Protocols

In Vitro Protein Stabilization Assay using Flow Cytometry

This protocol describes a common method to quantify the stabilization of a fluorescent reporter protein fused to a destabilizing domain.

a. Cell Line Generation:

-

Clone the destabilizing domain (e.g., FKBP12 with F36V and L106P mutations) in frame with a reporter gene, such as Yellow Fluorescent Protein (YFP), in a retroviral or lentiviral expression vector.

-

Transduce a suitable mammalian cell line (e.g., NIH3T3 cells) with the viral particles.

-

Select for stably transduced cells to generate a cell line that constitutively expresses the DD-YFP fusion protein.

b. This compound Treatment:

-

Plate the stable DD-YFP expressing cells in a multi-well plate.

-

Prepare a dilution series of this compound in cell culture medium. Typical concentrations range from 0.1 nM to 1 µM. Include a vehicle-only control (e.g., DMSO).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the cells for a sufficient period to allow for protein accumulation (e.g., 12-24 hours).

c. Flow Cytometry Analysis:

-

Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).

-

Analyze the YFP fluorescence of the cell populations using a flow cytometer.

-

Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each this compound concentration.

-

Plot the MFI as a function of this compound concentration to determine the dose-response curve and the EC50.

In Vitro Protein Stabilization Assay using Immunoblotting

This protocol allows for the visualization and semi-quantitative analysis of the stabilized protein of interest.

a. Cell Treatment and Lysis:

-

Plate the cells expressing the DD-POI fusion protein.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

b. Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample loading buffer and boiling.

-

Separate the proteins by size by running the samples on an SDS-polyacrylamide gel.

c. Immunoblotting:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest or to the DD tag.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system. A loading control antibody (e.g., anti-actin or anti-tubulin) should be used to ensure equal protein loading.

Visualizations

Caption: Mechanism of this compound dependent protein stabilization.

Caption: Experimental workflow for in vitro protein stabilization assay.

References

The Shield-1 System: A Technical Guide to Conditional Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

The ability to conditionally control the abundance of a specific protein is a powerful tool for dissecting complex biological processes and validating potential drug targets. The Shield-1 system offers a robust and widely used method for achieving post-translational regulation of protein stability in a rapid, reversible, and tunable manner. This guide provides an in-depth look at the core mechanics, quantitative parameters, and experimental protocols associated with this technology.

Core Components and Mechanism of Action

The this compound system is a two-part system comprising a genetically encoded protein tag and a specific, cell-permeable small molecule ligand.

-

Destabilizing Domain (DD) : The core of the system is a 12-kDa mutant of the human FK506-Binding Protein (FKBP12).[1] This engineered domain, most commonly the L106P mutant, is intrinsically unstable when expressed in eukaryotic cells.[2] When fused to a protein of interest (POI), it acts as a portable degron, targeting the entire fusion protein for rapid degradation by the proteasome.[3][4]

-

This compound Ligand : this compound is a synthetic, membrane-permeable small molecule (750 Da) derived from the natural FKBP ligand, FK506.[1] It has been specifically designed to bind with high affinity and specificity to the mutant FKBP destabilizing domain. This binding event physically masks the degradation signal, thereby "shielding" the fusion protein from the cellular degradation machinery and allowing it to accumulate.

The regulation is post-translational, meaning it directly controls the stability of the protein product, not the transcription or translation of its gene. This allows for much faster kinetics compared to transcriptional control systems. The default state is protein degradation; the addition of this compound actively stabilizes the protein.

Mechanism of Action Diagram

The following diagram illustrates the conditional stabilization process. In the absence of the this compound ligand, the DD-tagged protein is recognized and degraded by the proteasome. Upon addition, this compound binds to the DD, inducing a conformational change that stabilizes the fusion protein and allows it to accumulate and function.

Quantitative Data and Kinetic Parameters

The effectiveness of the this compound system is defined by its kinetic and dose-dependent characteristics. The interaction between this compound and the DD tag is high-affinity, leading to potent stabilization at nanomolar concentrations.

| Parameter | Value | Organism/System | Notes |

| Binding Affinity (Kd) | ~2.4 nM | In vitro (FKBP(F36V) protein) | Determined by fluorescence polarization competition assay. |

| Effective Concentration (EC₅₀) | ~100 nM | NIH3T3 Cells (YFP-L106P) | The concentration of this compound required to achieve 50% of maximal protein stabilization. |

| Optimal In Vitro Concentration | 0.5 - 1 µM | Mammalian Cell Culture | Concentration for achieving maximal or near-maximal stabilization. |

| Optimal In Vivo Dosage | 1 - 10 mg/kg | Mice | Dosage can be tuned to achieve local or systemic effects. |

| Time to Max Stabilization | 4 - 24 hours | Mammalian Cell Culture | Varies depending on the specific protein of interest and its intrinsic synthesis rate. |

| Time to Degradation (post-washout) | 2 - 4 hours | Mammalian Cell Culture | Time for protein levels to return to baseline after this compound is removed. |

| Fold-Induction | >50-fold | Mammalian Cell Culture (YFP) | The increase in mean fluorescence intensity upon this compound addition. |

Experimental Protocols & Workflow

Implementing the this compound system involves standard molecular biology and cell culture techniques. The general workflow consists of cloning your protein of interest into a vector containing the DD tag, delivering this construct into your system of choice, and then modulating protein levels with this compound.

General Experimental Workflow Diagram

Protocol 1: Preparation of this compound Stock Solutions

This compound is typically supplied as a powder and must be dissolved in an appropriate solvent for use in cell culture or in vivo.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the this compound powder in 100% anhydrous DMSO. Warming and sonication can aid dissolution.

-

For a 1 mM stock solution of this compound (MW: 748.9 g/mol ), dissolve 0.75 mg in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability (over a year). For frequent use, a working aliquot can be stored at 4°C for over a week.

Protocol 2: In Vitro Protein Stabilization and Analysis by Western Blot

This protocol describes a typical experiment to validate the this compound dependent stabilization of a DD-tagged protein in a stable mammalian cell line.

Materials:

-

Mammalian cell line stably expressing the DD-POI construct

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Vehicle control (100% DMSO)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI or tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Plating: Seed the stable cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment:

-

Prepare working solutions of this compound in complete culture medium. For a final concentration of 1 µM from a 1 mM stock, perform a 1:1000 dilution (e.g., add 2 µL of 1 mM this compound to 2 mL of medium).

-

Prepare a vehicle control medium with an equivalent amount of DMSO (e.g., 2 µL of DMSO in 2 mL of medium).

-

Aspirate the old medium from the cells and replace it with the this compound or vehicle-containing medium.

-

Incubate for the desired time (e.g., 12-24 hours) at 37°C and 5% CO₂.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Western Blotting:

-

Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imager. The band corresponding to the DD-POI should be present or significantly stronger in the this compound treated lane compared to the vehicle control.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | FKBP Ligand | TargetMol [targetmol.com]

- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Shield-1 Destabilizing Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely and dynamically control protein abundance is a cornerstone of modern biological research and a critical aspect of therapeutic development. The Shield-1 destabilizing domain (DD) system offers a powerful tool for achieving rapid, reversible, and dose-dependent regulation of protein stability at the post-translational level. This technology allows for the conditional stabilization of a protein of interest (POI) through the administration of a small, cell-permeable molecule, this compound. In the absence of this compound, the POI, which is genetically fused to the destabilizing domain, is rapidly targeted for proteasomal degradation. This guide provides a comprehensive technical overview of the this compound DD system, including its core mechanism, quantitative performance data, detailed experimental protocols, and visualizations of its application in experimental workflows and signaling pathway analysis.

Core Mechanism of the this compound Destabilizing Domain

The this compound destabilizing domain is an engineered mutant of the human FK506-binding protein 12 (FKBP12). Specific point mutations, most notably F36V and L106P, render the FKBP12 protein intrinsically unstable within the cellular environment.[1][2] When this destabilizing domain is fused to a protein of interest, it acts as a degradation signal, targeting the entire fusion protein for rapid degradation by the ubiquitin-proteasome system.

The small molecule ligand, this compound, is a synthetic analog of rapamycin that has been modified to bind with high affinity and specificity to the mutated FKBP12 domain.[3] This binding event stabilizes the conformation of the destabilizing domain, effectively "shielding" it from recognition by the cellular degradation machinery.[4][5] This protection extends to the fused protein of interest, leading to its rapid accumulation and restoration of function. The regulation is reversible; upon removal of this compound, the destabilizing domain reverts to its unstable state, and the fusion protein is once again degraded.

Quantitative Performance Data

The efficacy of the this compound destabilizing domain system can be quantified by several key parameters, including the ligand's effective concentration, the kinetics of protein stabilization and degradation, and the achievable fold-change in protein expression.

Table 1: In Vitro Performance Characteristics of the this compound System

| Parameter | Value | Cell Line/System | Reference |

| EC50 of this compound | 10 - 100 nM | NIH3T3, HEK293T, HeLa, COS-1 | |

| Dissociation Constant (Kd) of this compound | 2.4 nM | In vitro binding assay | |

| Time to Maximum Protein Stabilization | 4 - 24 hours | Various mammalian cell lines | |

| Time to Background Protein Levels (post-washout) | 2 - 4 hours | NIH3T3 cells | |

| Fold-Increase in YFP Fluorescence | > 50-fold | NIH3T3 cells | |

| Fold-Increase in Luciferase Luminescence | 6-fold | HCT116 cells | |

| Fold-Increase in Secreted IL-2 | ~25-fold | HCT116 cells |

Table 2: In Vivo Performance Characteristics of the this compound System in Mice

| Parameter | Value | Animal Model | Reference |

| Effective Dosage of this compound | 1 - 10 mg/kg | Nude mice with xenografts | |

| Time to Maximum Protein Stabilization | 8 - 24 hours | Nude mice with xenografts | |

| Time to Background Protein Levels (post-injection) | 36 - 48 hours | Nude mice with xenografts | |

| Fold-Increase in Luciferase Signal | ~10-fold | Nude mice with xenografts |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the this compound destabilizing domain technology. Below are protocols for key experimental procedures.

Protocol 1: Cloning of a Protein of Interest into a Lentiviral Destabilizing Domain Vector

This protocol outlines the steps for cloning a gene of interest into a lentiviral vector that will express the protein fused to a destabilizing domain. An example vector is pLVX-TetOne-Puro-N-DD, which allows for tetracycline-inducible expression of the N-terminally tagged DD-fusion protein.

Materials:

-

pLVX-TetOne-Puro-N-DD vector

-

Gene of interest (GOI) in a suitable plasmid

-

Restriction enzymes (e.g., EcoRI and BamHI) and corresponding buffers

-

T4 DNA Ligase and buffer

-

High-fidelity DNA polymerase for PCR

-

Primers for amplifying the GOI with appropriate restriction sites

-

Stellar™ Competent Cells (or other suitable E. coli strain)

-

LB agar plates with ampicillin

-

Plasmid purification kit

Procedure:

-

Primer Design: Design PCR primers to amplify your GOI. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the pLVX-TetOne-Puro-N-DD vector (e.g., EcoRI on the forward primer and BamHI on the reverse primer). Ensure the GOI will be cloned in-frame with the N-terminal destabilizing domain.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify your GOI with the designed primers.

-

Purification of PCR Product: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

-

Restriction Digest:

-

Digest the purified PCR product and the pLVX-TetOne-Puro-N-DD vector with the selected restriction enzymes (e.g., EcoRI and BamHI) in separate reactions.

-

Incubate at the optimal temperature for the enzymes for 1-2 hours.

-

Heat-inactivate the enzymes if necessary.

-

-

Vector Dephosphorylation (Optional but Recommended): Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase) to prevent self-ligation. Purify the linearized vector.

-

Ligation:

-

Set up a ligation reaction with the digested vector and insert at an appropriate molar ratio (e.g., 1:3 or 1:5 vector to insert).

-

Add T4 DNA Ligase and buffer.

-

Incubate at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).

-

-

Transformation:

-

Transform the ligation mixture into competent E. coli cells (e.g., Stellar™ Competent Cells) following the manufacturer's protocol.

-

Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

-

-

Colony Screening and Plasmid Purification:

-

Pick several colonies and grow them in liquid LB medium with ampicillin.

-

Perform colony PCR or restriction digest of miniprep DNA to screen for clones containing the correct insert.

-

Purify the plasmid DNA from a positive clone using a plasmid purification kit.

-

-

Sequence Verification: Sequence the final plasmid to confirm the correct insertion and orientation of your GOI and to ensure there are no mutations.

Protocol 2: Lentiviral Transduction and Stable Cell Line Generation

Materials:

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

-

HEK293T cells

-

Transfection reagent

-

Target cell line

-

Polybrene

-

Puromycin

-

Complete growth medium

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with your pLVX-TetOne-Puro-N-DD-GOI plasmid and the packaging plasmids using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter the supernatant through a 0.45 µm filter.

-

Transduction:

-

Plate your target cells and allow them to adhere.

-

On the day of transduction, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL).

-

Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).

-

Incubate for 24-48 hours.

-

-

Selection of Stable Cells:

-

Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin for your cell line.

-

Continue to select with puromycin for several days until non-transduced control cells are eliminated.

-

Expand the resulting pool of stably transduced cells.

-

Protocol 3: Cycloheximide Chase Assay to Determine Protein Half-Life

This assay is used to measure the degradation rate of the DD-fusion protein in the presence and absence of this compound.

Materials:

-

Stable cell line expressing the DD-fusion protein

-

This compound

-

Cycloheximide (CHX)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Reagents for Western blotting

Procedure:

-

Cell Plating: Plate the stable cells in multiple dishes or wells to allow for harvesting at different time points.

-

This compound Treatment (for stabilized condition): Treat a subset of the cells with an effective concentration of this compound (e.g., 1 µM) for a sufficient time to induce maximal protein expression (e.g., 24 hours).

-

Cycloheximide Treatment:

-

To both this compound treated and untreated cells, add cycloheximide to a final concentration that effectively blocks protein synthesis in your cell line (typically 10-100 µg/mL).

-

This is time point zero (t=0).

-

-

Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours).

-

Protein Extraction and Quantification:

-

Lyse the cells at each time point and collect the total protein.

-

Quantify the protein concentration of each lysate.

-

-

Western Blot Analysis:

-

Run equal amounts of protein from each time point on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and probe with an antibody specific to your protein of interest or an epitope tag. Also probe for a loading control (e.g., GAPDH or Tubulin).

-

-

Data Analysis:

-

Quantify the band intensities for your protein of interest and the loading control.

-

Normalize the intensity of your POI to the loading control for each time point.

-

Plot the normalized protein levels against time.

-

Determine the half-life of the protein under both stabilized and destabilized conditions by fitting the data to a one-phase decay curve.

-

Visualizations of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the logical flow of experiments and the application of the this compound system in dissecting signaling pathways.

Experimental Workflow: High-Throughput Screening for Modulators of a DD-tagged Protein

This workflow outlines a high-throughput screen to identify small molecules that modulate the stability of a DD-tagged reporter protein. The screen is sensitized by using a sub-maximal concentration of this compound, allowing for the identification of both stabilizers and destabilizers.

Signaling Pathway: Investigating the Role of a Kinase in a Signaling Cascade

References

An In-Depth Technical Guide to Shield-1 Mediated Protein Level Control

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Conditional Protein Regulation

The ability to conditionally control the abundance of specific proteins is a powerful tool for dissecting complex biological systems and validating therapeutic targets. Traditional genetic methods like knockouts or knockdowns can be irreversible or slow, often obscured by compensatory mechanisms. Chemical genetics offers a solution by using small, cell-permeable molecules to regulate protein function with high temporal resolution. The Shield-1 system is a cornerstone of this approach, providing a versatile platform for the rapid, reversible, and tunable control of intracellular protein levels.

This guide details the two primary modalities of the this compound system: the widely used ligand-inducible stabilization of a target protein and the engineered ligand-induced degradation of a target protein. We will explore the core components, mechanisms of action, quantitative performance metrics, and detailed experimental protocols for applying this technology.

Core Mechanisms of this compound Action

The this compound system is built upon the interaction between a synthetic, cell-permeable small molecule, this compound, and engineered mutants of the human FK506-Binding Protein (FKBP12).[1][2] This interaction can be harnessed in two opposing ways to either protect a target protein from degradation or to trigger its destruction.

Mechanism 1: Ligand-Reversible Stabilization (The DD System)

The most common application of this compound involves a Destabilizing Domain (DD). In this system, the protein of interest (POI) is genetically fused to a mutated version of FKBP12 (e.g., the L106P mutant), which acts as the DD.[3] This domain is inherently unstable and is constitutively recognized and degraded by the cellular proteasome, taking the fused POI with it.[4]

The addition of this compound, a high-affinity ligand for the DD, induces a conformational change in the DD that "shields" it from the proteasomal degradation pathway.[5] This binding event stabilizes the entire fusion protein, allowing it to accumulate and perform its function within the cell. The level of stabilization is dose-dependent on the this compound concentration, and the process is reversible upon withdrawal of the ligand.

Mechanism 2: Ligand-Induced Degradation (The LID System)

To achieve the opposite effect—protein degradation triggered by this compound—an engineered Ligand-Induced Degradation (LID) domain is used. The LID domain is a fusion of FKBP and a short, 19-amino acid C-terminal degron sequence. In the absence of this compound, this degron is sterically masked through an intramolecular interaction with the fused FKBP domain, rendering the protein stable.

When this compound is introduced, it binds to the FKBP moiety, causing a conformational shift that displaces and exposes the previously hidden degron. The exposed degron is then recognized by the cell's ubiquitin-proteasome machinery, leading to the rapid and processive degradation of the entire fusion protein.

The dual mechanisms are illustrated below.

Quantitative Performance Data

The effectiveness of both the DD and LID systems can be quantified by several key parameters, including ligand affinity, effective concentration for a response, and the kinetics of protein accumulation or degradation.

Table 1: Quantitative Data for the this compound Destabilizing Domain (DD) System

| Parameter | Value | Model System / Protein | Notes | Reference |

| Binding Affinity (Ki) | ~7.5 nM | This compound and DD (mutant FKBP12) | In vitro measurement reflecting the high-affinity interaction. | |

| Effective Concentration (EC50) | ~100 nM | This compound stabilizing YFP-L106P | Concentration for 50% maximal stabilization in cells. | |

| Optimal Concentration | 1 µM | Various DD fusions in NIH3T3 cells | Concentration typically used for full protein stabilization in vitro. | |

| Stabilization Kinetics | 4 - 24 hours | Various DD fusions | Time to reach maximum protein levels after this compound addition. | |

| Degradation Kinetics | 2 - 4 hours | Various DD fusions | Time for protein to return to basal levels after this compound withdrawal. | |

| Dynamic Range | >50-fold | YFP-DD fusion | Fold-increase in protein fluorescence upon this compound treatment. | |

| In Vivo Dosage (Mice) | 1 - 10 mg/kg | DD-Luciferase & DD-IL-2 | Intraperitoneal injection for systemic stabilization. |

Table 2: Quantitative Data for the this compound Ligand-Induced Degradation (LID) System

| Parameter | Value | Model System / Protein | Notes | Reference |

| Inhibitory Concentration (IC50) | 3.3 nM | This compound inducing YFP-LID degradation | Concentration for 50% maximal protein degradation in NIH3T3 cells. | |

| Degradation Half-Life (t1/2) | ~45 minutes | YFP-LID in NIH3T3 cells | Time to reduce YFP levels by 50% after adding this compound. | |

| Recovery Kinetics | ~100 minutes | YFP-LID in NIH3T3 cells | Time required for YFP levels to double after this compound withdrawal. | |

| Max Degradation | ~80-90% | YFP-LID fusion | Reduction in YFP fluorescence 24h after 1µM this compound treatment. |

Experimental Protocols and Workflow

Successful implementation of the this compound system requires careful experimental design, from vector construction to data analysis.

General Materials and Reagents

-

Vectors : Plasmids for expressing the POI fused to a DD or LID tag (N- or C-terminal). Lentiviral or retroviral vectors are recommended for generating stable cell lines.

-

Cell Lines : A suitable mammalian cell line (e.g., HEK293T, NIH3T3, HeLa).

-

This compound Ligand : Typically supplied as a powder or in solution. Reconstitute in DMSO or absolute ethanol to a high-concentration stock (e.g., 1 mM). Store at -20°C.

-

Antibodies : A validated primary antibody against the POI or the tag for Western blot analysis.

-

Standard Cell Culture Reagents : DMEM, FBS, antibiotics, trypsin, PBS.

Protocol 1: Generation of Stable Cell Lines

-

Cloning : Clone the cDNA of your POI into a vector containing the DD or LID tag. Ensure the POI is in-frame with the tag.

-

Transfection/Transduction :

-

For transient expression, transfect the plasmid into your target cells using a standard lipid-based reagent.

-

For stable expression, produce lentivirus or retrovirus and transduce the target cells.

-

-

Selection : If the vector contains a selection marker (e.g., puromycin, blasticidin), apply the appropriate antibiotic to select for a stable, polyclonal population of cells.

-

Validation : Expand the stable cell line. For DD systems, culture cells with and without 1 µM this compound for 24 hours. For LID systems, treat cells with 1 µM this compound for 24 hours. Validate the expected change in protein level via Western blot or flow cytometry.

Protocol 2: In Vitro Protein Regulation and Analysis

-

Cell Seeding : Plate the stable cell line at an appropriate density in multi-well plates. Allow cells to adhere overnight.

-

This compound Treatment :

-

Prepare a serial dilution of this compound in complete culture medium from your stock solution. Typical final concentrations for a dose-response curve range from 1 nM to 3 µM.

-

For a time-course experiment, use an optimal concentration (e.g., 1 µM) and harvest cells at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Aspirate the old medium and replace it with the this compound-containing medium. Include a vehicle-only (e.g., DMSO) control.

-

-

Cell Harvesting and Lysis :

-

Wash cells with ice-cold PBS.

-

For Western blot, lyse cells directly in 1X Laemmli buffer or RIPA buffer supplemented with protease inhibitors.

-

For flow cytometry (if using a fluorescent POI), detach cells with trypsin, neutralize, and resuspend in FACS buffer (PBS with 2% FBS).

-

-

Analysis :

-

Western Blot : Separate lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody against the POI or tag. Use a loading control (e.g., GAPDH, Tubulin) to ensure equal loading.

-

Flow Cytometry : Analyze the fluorescence intensity of single cells. Compare the geometric mean fluorescence intensity (MFI) between treated and untreated samples.

-

General Experimental Workflow

The following diagram outlines a typical workflow for a this compound experiment in cell culture.

Conclusion and Future Directions

The this compound system provides a robust and versatile method for post-translationally controlling protein stability. The DD system allows for conditional protein accumulation, making it ideal for studying the function of essential genes or for dose-dependent functional analyses. Conversely, the LID system enables rapid, inducible protein knockdown, offering a powerful alternative to RNAi with faster kinetics. The technology has been successfully applied across a wide range of biological systems, from cultured mammalian cells to transgenic mice, parasites, and plants, underscoring its broad utility. For researchers and drug development professionals, this system offers a precise tool to interrogate protein function, validate drug targets, and control cellular phenotypes with unparalleled temporal control.

References

- 1. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducible Protein Stabilization - Explore advanced tools for your research [explorea.cz]

- 3. Recent Progress with FKBP-Derived Destabilizing Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the FKBP12-Shield-1 System for Conditional Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to conditionally control the abundance of specific proteins is a powerful tool for dissecting complex biological processes and validating potential drug targets. The FKBP12-Shield-1 system is a robust and widely used chemical-genetic platform that allows for rapid, reversible, and tunable regulation of protein stability in a variety of experimental settings, from cultured mammalian cells to living organisms.[1][2][3] This guide provides an in-depth overview of the core principles of the FKBP12-Shield-1 system, detailed experimental protocols, and quantitative data to facilitate its successful implementation in research and drug development.

Core Mechanism of Action

The FKBP12-Shield-1 system is a protein stabilization technology that operates through a "destabilizing domain" (DD) derived from a mutated form of the human FKBP12 protein.[2][4] This engineered DD, when fused to a protein of interest (POI), renders the entire fusion protein susceptible to constitutive degradation by the proteasome. The small, cell-permeable synthetic molecule, Shield-1, acts as a stabilizing ligand. By binding with high affinity to the DD, this compound protects the fusion protein from degradation, leading to its rapid accumulation and restoration of function. The regulation is reversible; upon withdrawal of this compound, the fusion protein is once again targeted for degradation.

The specificity of this system is achieved through two key mutations in the FKBP12 protein:

-

F36V: This "bump-and-hole" mutation creates a hydrophobic pocket in the FKBP12 protein that accommodates a corresponding "bump" on the this compound ligand. This modification ensures that this compound binds with high selectivity to the mutated FKBP12 (the DD) and not to the endogenous, wild-type FKBP12, minimizing off-target effects.

-

L106P: This mutation is a primary contributor to the inherent instability of the DD, marking it for recognition by the cellular protein degradation machinery.

Quantitative Data Summary

The performance of the FKBP12-Shield-1 system can be characterized by several key quantitative parameters. The following tables summarize critical data for researchers designing experiments with this system.

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Kd) | |||

| This compound to FKBP(F36V) | 2.4 nM | In vitro | |

| This compound to FKBP(F36V, L106P)-DD | 7.5 nM | In vitro | |

| Cellular Potency (EC50) | |||

| This compound for V2A-YFP stabilization | ~60 nM | NIH3T3 | |

| This compound for L106P-YFP stabilization | ~100 nM | NIH3T3 | |

| Kinetics of Protein Stabilization | |||

| Time to maximum stabilization | 2-3 hours | NIH3T3 (Luciferase) | |

| Time to reach plateau | ~8 hours | U87MG (FKBP-PTEN) | |

| Onset of stabilization | 15-30 minutes | General | |

| Kinetics of Protein Degradation | |||

| Time to background levels after this compound removal | 1-2 hours | NIH3T3 (Luciferase) | |

| Half-life of FKBP-PTEN after this compound removal | 2-4 hours | U87MG |

Key Experimental Protocols

In Vitro Protein Stabilization Assay using Flow Cytometry

This protocol describes the stabilization of a destabilizing domain-tagged fluorescent protein (e.g., YFP) in cultured cells, followed by analysis using flow cytometry.

Materials:

-

Mammalian cells stably expressing the DD-POI-YFP fusion protein.

-

Complete cell culture medium.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Cell Seeding: Plate the stable cell line in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend the cells in PBS or flow cytometry buffer. Analyze the YFP fluorescence of the cell population for each this compound concentration using a flow cytometer.

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample. Plot the MFI as a function of the this compound concentration to determine the EC50.

Western Blot Analysis of Protein Stabilization

This protocol allows for the visualization and quantification of the stabilized DD-POI.

Materials:

-

Cells treated with this compound as described above.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the POI or the DD tag.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Protein Stabilization and Bioluminescence Imaging

This protocol outlines the use of the FKBP12-Shield-1 system in a mouse model with a DD-luciferase reporter, monitored by in vivo bioluminescence imaging.

Materials:

-

Mice bearing cells that stably express the DD-luciferase fusion protein.

-

This compound formulated for in vivo use.

-

D-luciferin substrate.

-

In vivo imaging system (e.g., IVIS).

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Baseline Imaging: Anesthetize the mice and administer D-luciferin via intraperitoneal (i.p.) injection. Acquire a baseline bioluminescence image.

-

This compound Administration: Administer this compound to the mice via the desired route (e.g., i.p. injection).

-

Time-Course Imaging: At various time points after this compound administration (e.g., 4, 8, 12, 24, 48 hours), anesthetize the mice, inject D-luciferin, and acquire bioluminescence images.

-

Data Analysis: Quantify the bioluminescent signal (photon flux) from the region of interest for each time point. This will reveal the kinetics of protein stabilization and subsequent degradation in vivo.

Visualizations

Signaling Pathway: Regulation of the PTEN/PI3K/Akt Pathway

The FKBP12-Shield-1 system can be employed to study the role of specific proteins in signaling pathways. For instance, by fusing the DD to the tumor suppressor PTEN, its stability and therefore its activity can be controlled. In the absence of this compound, DD-PTEN is degraded, leading to unchecked PI3K/Akt signaling. Addition of this compound stabilizes DD-PTEN, which then antagonizes the PI3K pathway, leading to a decrease in Akt phosphorylation.

Caption: Regulation of the PI3K/Akt pathway by conditional stabilization of DD-PTEN.

Experimental Workflow: In Vitro Protein Stabilization

The following diagram illustrates a typical workflow for an in vitro experiment to characterize the dose-dependent stabilization of a DD-tagged protein.

References

The Core Mechanism of Shield-1 in Post-Translational Control of Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of Shield-1, a synthetic, cell-permeable small molecule, in controlling protein expression. It provides a comprehensive overview of the underlying technology, quantitative data on its application, and detailed experimental protocols for its use and validation.

Core Principle: Ligand-Dependent Protein Stabilization

This compound operates on a post-translational level, offering rapid, reversible, and tunable control over the abundance of a specific protein of interest (POI). The system is predicated on the fusion of the POI with a destabilizing domain (DD) . This DD is a mutated version of the human FK506-binding protein-12 (FKBP12), most commonly the L106P mutant.[1][2]

In the absence of this compound, the DD is recognized by the cell's ubiquitin-proteasome system, leading to the rapid and constitutive degradation of the entire fusion protein.[3][4] When this compound is introduced, it acts as a high-affinity ligand, binding specifically to the DD.[5] This binding event induces a conformational change in the DD, rendering it stable and "shielding" the fusion protein from proteasomal degradation. This stabilization allows the POI to accumulate and execute its cellular function. The control is dose-dependent, meaning the intracellular concentration of the stabilized protein can be finely tuned by titrating the concentration of this compound.

Signaling Pathway Diagram

References

- 1. Inducible protein stabilization systems—product selection guide [takarabio.com]

- 2. bio-rad.com [bio-rad.com]

- 3. Tunable Protein Stabilization In Vivo Mediated by this compound in Transgenic Medaka - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunable Protein Stabilization In Vivo Mediated by this compound in Transgenic Medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General Method for Conditional Regulation of Protein Stability in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

The Shield-1/DD-tag System: A Technical Guide to Conditional Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to conditionally control the abundance of specific proteins is a powerful tool in modern biological research and drug development. The Shield-1/DD-tag system offers a robust and tunable method for post-translationally regulating protein stability. This system provides rapid, reversible, and dose-dependent control over the levels of a protein of interest (POI), enabling precise investigation of its function. This guide provides an in-depth overview of the core principles of the this compound/DD-tag system, detailed experimental protocols, and quantitative data to facilitate its application in various research contexts.

The fundamental principle of this technology lies in the fusion of a protein of interest with a destabilizing domain (DD). This domain is an engineered mutant of the human FK506-binding protein (FKBP12) that is constitutively targeted for proteasomal degradation within the cell, and it confers this instability to its fusion partner.[1][2] The system is controlled by the administration of this compound, a cell-permeable small molecule ligand.[3][4] this compound specifically binds to the DD, inducing a conformational change that "shields" the fusion protein from the cellular degradation machinery, leading to its rapid stabilization and accumulation.[5] Removal of this compound results in the swift degradation of the DD-tagged protein, allowing for reversible control.

Core Mechanism of Action

The this compound/DD-tag system operates through the ubiquitin-proteasome pathway, the primary mechanism for protein degradation in eukaryotic cells. The destabilizing domain, typically a mutated version of FKBP12 (e.g., L106P or F36V mutants), is recognized by the cell's quality control machinery as misfolded or unstable. This leads to its polyubiquitination and subsequent degradation by the 26S proteasome.

The small molecule this compound acts as a stabilizing ligand. Its binding to the DD is a high-affinity interaction that masks the signals leading to degradation. This stabilization is dose-dependent, allowing for fine-tuning of the intracellular concentration of the POI. The kinetics of the system are rapid, with protein stabilization observed within minutes of this compound addition and degradation occurring swiftly upon its withdrawal.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound/DD-tag system, compiled from various studies. These values can serve as a guide for experimental design.

| Parameter | Value | Protein/System | Reference |

| Binding Affinity (Kd) | |||

| This compound to FKBP(F36V) | 2.4 nM | In vitro binding assay | |

| Shield-2 to FKBP(F36V) | 29 nM | In vitro binding assay | |

| In Vitro Potency (EC50) | |||

| This compound | ~100 nM | FKBP(F36V, L106P)-YFP in NIH3T3 cells | |

| Shield-2 | ~1.2 µM | FKBP(F36V, L106P)-YFP in NIH3T3 cells | |

| Kinetics | |||

| Time to Detection | 15–20 minutes | DD-tagged proteins in mammalian cells | |

| Time to Max. Stabilization | 4–24 hours | DD-tagged proteins in mammalian cells | |

| Degradation Half-life | As short as 30 minutes | DD-tagged proteins upon this compound removal | |

| Return to Basal Levels | 2–4 hours | DD-tagged proteins upon this compound removal | |

| In Vivo Dosage | |||

| This compound (mice) | 1–10 mg/kg | Intraperitoneal injection |

| Cell Line/Organism | This compound Concentration (in vitro) | Observed Effect | Reference |

| NIH3T3 | 1 µM (full stabilization) | ~50-fold increase in YFP fluorescence | |

| HEK293 | 0.1 - 1 µM | Dose-dependent increase in fluorescence | |

| HCT116 | 1 µM | ~10-fold increase in luciferase activity | |

| Medaka (in vivo) | 10 - 1000 nM in water | Concentration-dependent induction of YFP expression |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific proteins of interest and experimental systems.

Western Blot Analysis of DD-tagged Protein Levels

This protocol allows for the quantification of total cellular levels of the DD-tagged protein.

a. Cell Lysis

-

Culture cells expressing the DD-tagged protein of interest to ~80-90% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) per 10 cm dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

b. SDS-PAGE and Electrotransfer

-

Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a polyacrylamide gel suitable for resolving the POI's molecular weight.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

c. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest or the DD-tag overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Fluorescence Microscopy for Visualization of Protein Stabilization

This method is suitable for visualizing the subcellular localization and relative abundance of a DD-tagged fluorescent protein (e.g., DD-YFP).

a. Cell Culture and Treatment

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

b. Live-Cell Imaging

-

Replace the culture medium with pre-warmed imaging medium (e.g., phenol red-free DMEM).

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein.

-

Acquire images from multiple fields of view for each condition.

c. Fixed-Cell Imaging (Optional)

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) Stain with fluorescently labeled antibodies or dyes for other cellular components.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells as described for live-cell imaging.

Flow Cytometry for Quantitative Analysis of Protein Expression

Flow cytometry provides a high-throughput method to quantify protein expression at the single-cell level, particularly for DD-tagged fluorescent proteins.

a. Cell Preparation

-

Culture and treat cells as described for fluorescence microscopy.

-

Harvest the cells by trypsinization or using a cell scraper.

-

Transfer the cells to fluorescence-activated cell sorting (FACS) tubes.

-

Wash the cells once with ice-cold PBS containing 2% fetal bovine serum (FBS).

-

Resuspend the cells in 300-500 µL of PBS with 2% FBS.

b. Data Acquisition

-

Analyze the cells on a flow cytometer equipped with the appropriate lasers and detectors for the fluorescent protein.

-

Use an untransfected or vehicle-treated cell population to set the background fluorescence gate.

-

Record data from at least 10,000 events per sample.

c. Data Analysis

-

Gate on the live, single-cell population using forward and side scatter profiles.

-

Quantify the mean fluorescence intensity (MFI) of the fluorescent protein in the gated population for each condition.

-

Plot the MFI as a function of this compound concentration to generate a dose-response curve.

Visualizations

The following diagrams illustrate the core mechanism and experimental workflows of the this compound/DD-tag system.

References

- 1. Systematic Analysis of FKBP Inducible Degradation Domain Tagging Strategies for the Human Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Inducible System for Rapid Degradation of Specific Cellular Proteins Using Proteasome Adaptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Shield-1 Ligand: A Technical Guide to Conditional Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Shield-1 ligand and its application in regulating protein stability. This compound is a key component of the destabilizing domain (DD) technology, a powerful tool for the conditional control of protein expression at the post-translational level. This guide details the mechanism of action, provides quantitative data on its efficacy, and outlines detailed experimental protocols for its use and the assessment of its effects.

Core Concepts: The this compound/DD System

The this compound/Destabilizing Domain (DD) system offers a rapid, reversible, and tunable method for controlling the intracellular concentration of a protein of interest (POI). The system is predicated on the fusion of a destabilizing domain to the POI. This DD is typically a mutated version of the human FK506-binding protein (FKBP12), which is inherently unstable and targeted for rapid degradation by the proteasome.[1][2]

In the absence of this compound, the entire fusion protein (DD-POI) is constitutively degraded, leading to low intracellular levels of the POI.[1] this compound is a synthetic, cell-permeable small molecule that binds with high affinity and specificity to the DD.[3][4] This binding event stabilizes the DD, preventing its recognition by the proteasomal machinery and thereby "shielding" the entire fusion protein from degradation. This leads to the rapid accumulation of the POI in a dose-dependent manner. Removal of this compound from the cellular environment restores the instability of the DD, leading to the degradation of the fusion protein.

Quantitative Data

The efficacy of the this compound/DD system is supported by a range of quantitative data that demonstrates the high-affinity interaction between this compound and the DD, as well as the significant and tunable stabilization of the target protein.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value | Description | Reference(s) |

| Binding Affinity (Ki) | 7.5 nM | In vitro inhibition constant for the interaction between this compound and the destabilizing domain. | |

| Dissociation Constant (Kd) | 2.4 nM | Affinity of this compound for the FKBP(F36V) mutant protein. | |

| Effective Concentration (EC50) in vitro | ~100 nM | Concentration of this compound required to achieve 50% of the maximal stabilization of a YFP fusion protein in NIH3T3 cells. | |

| Optimal In Vitro Concentration | 1 µM | Concentration of this compound typically used for maximum protein stabilization in cell culture. | |

| Time to Maximum Protein Levels | 4 to 24 hours | Time required to reach maximal accumulation of the stabilized protein in vitro, depending on the specific protein of interest. | |

| Time to Degradation (post-removal) | 2 to 4 hours | Time for the stabilized protein to return to background levels after the removal of this compound from the cell culture medium. | |

| Fold Increase in Protein Levels | > 50-fold | Increase in the mean fluorescence intensity of Yellow Fluorescent Protein (YFP) upon this compound stabilization. | |

| Fold Increase in Protein Levels | 6-fold | Increase in the luminescence of a thermostable luciferase (tsLuc) upon this compound stabilization. | |

| Fold Increase in Secreted Protein | ~25-fold | Increase in the secretion of an IL-2 fusion protein in a dose-dependent manner. |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Parameter | Value | Description | Reference(s) |

| Effective Dosage | 1 - 10 mg/kg | Range of this compound dosages for optimal stabilization of transgenes in animal experiments. | |

| Recommended Dosage | 5 or 10 mg/kg | Doses of this compound administered intraperitoneally every 48 hours that produced a robust anti-tumor response. | |

| Time to Maximum Stabilization | 8 - 24 hours | Time after this compound injection to observe maximum stabilization of a destabilized thermostable luciferase (DD-tsLuc). | |

| Return to Basal Levels | 36 - 48 hours | Time for the destabilized protein to return to basal levels after a single injection of this compound. | |

| Observed Fold Increase | ~10-fold | Increase in bioluminescent signal from a luciferase reporter in vivo. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Caption: Mechanism of this compound dependent protein stabilization.

Caption: A generalized experimental workflow for utilizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on protein stability.

In Vitro this compound Treatment and Cell Lysis

This protocol describes the general procedure for treating cultured cells with this compound and preparing cell lysates for downstream analysis.

Materials:

-

Cells expressing the DD-fused protein of interest.

-

Complete cell culture medium.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Cell scraper.

-

Microcentrifuge tubes.

Procedure:

-

Seed cells expressing the DD-POI at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (typically 4-24 hours) at 37°C in a CO2 incubator.

-

After incubation, place the plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube. The lysate is now ready for protein quantification and analysis by Western blot or ELISA.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the half-life of the protein of interest in the presence and absence of this compound.

Materials:

-

Cells expressing the DD-POI.

-

Complete cell culture medium.

-

This compound.

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).

-

Lysis buffer and other reagents for Western blotting.

Procedure:

-

Seed cells in multiple wells of a plate.

-

Treat one set of cells with this compound (e.g., 1 µM) and another set with vehicle for a sufficient time to induce protein expression (e.g., 12 hours).

-

Add CHX to the medium of all wells to a final concentration that effectively blocks protein synthesis (e.g., 50-100 µg/mL).

-

At designated time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), harvest the cells from one well of each condition (this compound treated and vehicle control).

-

Prepare cell lysates as described in protocol 4.1.

-

Analyze the protein levels at each time point by Western blotting.

-

Quantify the band intensities and plot the protein levels against time to determine the protein half-life under each condition.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to the DD-POI in a cellular context by assessing changes in the thermal stability of the protein.

Materials:

-

Cells expressing the DD-POI.

-

This compound.

-

PBS.

-

Lysis buffer.

-

PCR tubes or a 96-well PCR plate.

-

Thermal cycler.

-

Reagents for Western blotting.

Procedure:

-

Harvest cells and resuspend them in PBS.

-

Divide the cell suspension into two aliquots. Treat one with this compound (e.g., 1 µM) and the other with vehicle for 1 hour at 37°C.

-

Aliquot the cell suspensions into PCR tubes for each temperature point to be tested.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble DD-POI at each temperature for both this compound and vehicle-treated samples by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon ligand binding.

Western Blotting for Protein Quantification

This is a standard method to detect and quantify the levels of the DD-POI.

Materials:

-

Cell lysates.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels.

-

Running and transfer buffers.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the POI or a tag.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Normalize the samples to equal total protein concentration and prepare them for loading by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins

ELISA is suitable for quantifying the concentration of a secreted DD-POI in the cell culture supernatant.

Materials:

-

Cell culture supernatant.

-

ELISA plate.

-

Coating buffer.

-

Capture antibody specific to the POI.

-

Blocking buffer.

-

Detection antibody specific to the POI (often biotinylated).

-

Streptavidin-HRP.

-

Substrate solution (e.g., TMB).

-

Stop solution.

-

Plate reader.

Procedure:

-

Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples (cell culture supernatant) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add Streptavidin-HRP. Incubate for 20 minutes at room temperature.

-

Wash the plate and add the substrate solution. Incubate until color develops.

-

Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of the POI in the samples based on the standard curve.

Conclusion

The this compound/DD system is a versatile and powerful tool for the conditional regulation of protein stability, enabling researchers to study protein function with a high degree of temporal and dose-dependent control. The data and protocols provided in this guide offer a solid foundation for the successful implementation of this technology in a wide range of research and drug development applications. Careful optimization of experimental conditions, including this compound concentration and treatment duration, is crucial for achieving robust and reproducible results.

References

Reversibility of the Shield-1 System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of the Shield-1 system, with a specific focus on its key feature: reversibility. The this compound system offers a powerful method for the conditional regulation of protein stability, enabling precise control over protein function in a rapid, tunable, and reversible manner. This guide provides a comprehensive overview of the system's mechanism, quantitative data for experimental design, detailed protocols for assessing reversibility, and visual representations of the underlying biological and experimental workflows.

Core Mechanism of the this compound System

The this compound system is a binary technology consisting of two key components:

-

A Destabilizing Domain (DD): This is a mutated version of the human FK506-binding protein (FKBP12), most commonly the L106P mutant.[1][2] When fused to a protein of interest (POI), the DD renders the entire fusion protein unstable, leading to its rapid degradation by the cell's natural protein quality control machinery.

-

This compound Ligand: A cell-permeant, synthetic small molecule that binds with high affinity and specificity to the DD.[3][4] This binding event stabilizes the DD, thereby protecting the entire fusion protein from degradation and allowing it to accumulate and function within the cell.[5]

The reversibility of the system is achieved by the simple removal of the this compound ligand. In the absence of this compound, the DD is no longer stabilized, and the fusion protein is once again targeted for degradation. This "drug-on" system provides a straightforward method to switch protein expression on and off.

Quantitative Data for Experimental Design

The efficacy and kinetics of the this compound system are dose-dependent and can vary between different cell types and in vivo models. The following tables summarize key quantitative parameters to aid in the design of experiments.

| Parameter | In Vitro Concentration (Cell Culture) | In Vivo Dosage (Mice) | Notes |

| Effective Concentration | 0.1 nM - 1 µM | 1 - 10 mg/kg | The optimal concentration should be determined empirically for each specific cell line and protein of interest. Maximum stabilization is typically observed at 1 µM in vitro. |

| EC50 for Protein Stabilization | ~100 nM (in NIH3T3 cells) | Not explicitly reported | The EC50 can vary depending on the specific DD mutant and the fusion protein. |

| Time to Maximum Stabilization | 4 - 24 hours | 8 - 24 hours | The time to reach maximum protein levels is dependent on the intrinsic synthesis and degradation rates of the protein of interest. |

| Time to Degradation (after washout) | 2 - 4 hours to background levels | 36 - 48 hours to background levels | The degradation kinetics upon this compound removal are rapid, allowing for timely assessment of the effects of protein depletion. In vivo clearance of this compound is slower, leading to a longer degradation timeframe. |

Table 1: Dose-Response and Kinetic Parameters of the this compound System.

Experimental Protocols for Assessing Reversibility

This compound Washout Experiment in Cell Culture

This protocol outlines the steps to assess the reversibility of this compound-mediated protein stabilization in cultured cells.

-

Cell Seeding: Plate cells expressing the DD-tagged protein of interest at an appropriate density in a multi-well plate.

-